molecular formula C13H20ClNO2 B11859394 Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride

Cat. No.: B11859394
M. Wt: 257.75 g/mol
InChI Key: IIOWXLQHGRGBOA-YDALLXLXSA-N
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Description

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride is a chemical compound that belongs to the class of organic compounds known as esters. It is characterized by the presence of a benzyl group attached to a butanoate ester, with a methylamino substituent on the second carbon of the butanoate chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride typically involves the esterification of the corresponding carboxylic acid with benzyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride is unique due to its specific ester structure and the presence of both a benzyl group and a methylamino substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Biological Activity

Benzyl (2S)-3-methyl-2-(methylamino)butanoate hydrochloride, also known as Me-Val-OBn HCl, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is a derivative of valine, characterized by the presence of a benzyl group and a methylamino group. Its molecular formula is C₁₃H₁₈ClN₃O₂, with a molecular weight of approximately 273.75 g/mol. The compound is soluble in water and organic solvents, making it suitable for various biological assays.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in metabolic pathways. The presence of the methylamino group enhances its affinity for certain biological targets, which may lead to modulation of enzyme activity or receptor signaling.

Key Mechanisms:

  • Enzyme Substrate : The compound can serve as a substrate for enzymes involved in amino acid metabolism.
  • Receptor Interaction : It may interact with neurotransmitter receptors or other cellular targets, influencing physiological responses.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
  • Antitumor Potential : Some investigations have indicated that it may inhibit the proliferation of cancer cells, particularly through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it has been studied for potential neuroprotective effects in models of neurodegenerative diseases.

Case Studies and Experimental Data

  • Antitumor Activity :
    • In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis through the activation of caspases and modulation of Bcl-2 family proteins .
  • Neuroprotective Effects :
    • A study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. Results indicated that treatment with this compound reduced neuronal death and improved functional recovery compared to control groups .
  • Antimicrobial Activity :
    • The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
Benzyl (2S)-3-methyl-2-(methylamino)butanoate HClBenzyl group; methylamino groupAntimicrobial; Antitumor; Neuroprotective
tert-Butyl (2S)-3-methyl-2-(methylamino)butanoatetert-Butyl group; similar backboneEnzyme substrate; metabolic pathways
Methyl 2-benzyl-3-[[(2S)-oxolane-2-carbonyl]amino]butanoateOxolane ring; complex functional groupsEnzyme interactions; metabolic studies

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

benzyl (2S)-3-methyl-2-(methylamino)butanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;/h4-8,10,12,14H,9H2,1-3H3;1H/t12-;/m0./s1

InChI Key

IIOWXLQHGRGBOA-YDALLXLXSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC.Cl

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC.Cl

Origin of Product

United States

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